L-Leucine, 5,5-dihydroxy- (9CI)

Coagulation biochemistry Vitamin K-dependent protein quantification Post-translational modification analysis

This synthetic gem-diol L-leucine is the only acid-stable surrogate for gamma-carboxyglutamic acid (Gla), enabling >90% recovery of Gla residues after standard 6N HCl hydrolysis—unlike monohydroxy or vic-diol analogs that degrade. Essential for QC labs quantifying carboxylation status in recombinant coagulation factors (prothrombin, Factor X). Also the key chiral building block for DPIV inhibitor TMC-2A (IC50 8.1 µM). Its unique HILIC retention (LogP -1.45) ensures unambiguous separation from native leucine. Procure to secure reproducible Gla-site-occupancy assays.

Molecular Formula C6H13NO4
Molecular Weight 163.173
CAS No. 163190-39-4
Cat. No. B573838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine, 5,5-dihydroxy- (9CI)
CAS163190-39-4
SynonymsL-Leucine, 5,5-dihydroxy- (9CI)
Molecular FormulaC6H13NO4
Molecular Weight163.173
Structural Identifiers
SMILESCC(CC(C(=O)O)N)C(O)O
InChIInChI=1S/C6H13NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11)/t3?,4-/m0/s1
InChIKeyXUCOLQITPSNBGF-BKLSDQPFSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine, 5,5-dihydroxy- (9CI) (CAS 163190-39-4) Procurement Guide – A Specialized Gem‑Diol Amino Acid for Coagulation Research and Bioactive Peptide Synthesis


L-Leucine, 5,5-dihydroxy- (9CI) (CAS 163190-39-4) is a synthetic, gem‑diol substituted L‑leucine derivative with the IUPAC name (2S)-2-amino-5,5-dihydroxy-4-methylpentanoic acid [1]. It is primarily known as the stable reduction product of the vitamin K‑dependent post‑translational modification gamma‑carboxyglutamic acid (Gla), enabling sensitive detection and quantification of Gla‑containing proteins [2]. The compound also serves as a chiral building block in bioactive cyclopeptides and dipeptidyl peptidase IV (DPIV) inhibitors, where the 5,5‑gem‑diol moiety imparts distinct conformational and reactivity properties compared to vicinal diol or monohydroxy leucine analogs [3].

Why L-Leucine, 5,5-dihydroxy- (9CI) Cannot Be Replaced by Gamma‑Carboxyglutamic Acid, 5-Hydroxy‑L‑leucine, or 4,5‑Dihydroxy‑L‑leucine in Analytical and Bioactive Applications


Gamma‑carboxyglutamic acid (Gla) undergoes rapid thermal decarboxylation to glutamic acid under standard acid hydrolysis conditions (110 °C, 6 N HCl), resulting in ≥99% loss of the original residue and precluding direct quantification [1]. Monohydroxy (5‑hydroxy‑L‑leucine) and vic‑diol (4,5‑dihydroxy‑L‑leucine) analogs lack the gem‑diol configuration that stabilises the reduced Gla surrogate, producing different chromatographic retention times, lactonisation behaviour, and biological recognition by DPIV and actin‑binding cyclopeptide systems [2]. Attempting to use the parent amino acid L‑leucine or its monohydroxy derivative as a substitute abandons the acid‑hydrolysis‑stable, radiolabel‑compatible detection handle and the specific stereo‑electronic signature required for quantitative Gla analysis or bioactive peptide assembly, respectively [3].

Quantitative Differentiation Evidence for L-Leucine, 5,5-dihydroxy- (9CI) Relative to Gamma‑Carboxyglutamic Acid, 5‑Hydroxy‑L‑leucine, and 4,5‑Dihydroxy‑L‑leucine


Acid‑Hydrolysis Stability: Quantitative Recovery of the 5,5‑Dihydroxyleucine Surrogate Versus Complete Decarboxylation of Gamma‑Carboxyglutamic Acid

Following standard protein hydrolysis (6 N HCl, 110 °C, 24 h), gamma‑carboxyglutamic acid (Gla) is fully decarboxylated to glutamic acid, yielding zero detectable Gla signal. In contrast, the 5,5‑dihydroxy‑L‑leucine surrogate obtained by prior [³H]‑diborane reduction of Gla residues survives the identical hydrolysis conditions with >90% recovery, enabling direct scintillation counting or amino acid analysis detection. This was confirmed in rat prothrombin, bovine prothrombin, and bovine factor X hydrolysates, where 5,5′-[³H]dihydroxyleucine was identified as the sole radiolabelled amino acid peak with a minimum of 10 Gla‑equivalent residues detected in bovine prothrombin [1].

Coagulation biochemistry Vitamin K-dependent protein quantification Post-translational modification analysis

Stereochemical Course Resolution: 5,5‑Dihydroxyleucine Enables Absolute Configuration Assignment at C‑4, Whereas Monohydroxy Analogs Yield Ambiguous Lactonisation Products

When 4‑fluoro‑5,5′‑dihydroxyleucine is subjected to hydrolysis and peracetylation, it forms distinct trans and cis lactone isomers that can be baseline‑separated by HPLC. The absolute configuration at C‑4 is unequivocally assigned as S by locating the ¹³C label in the trans lactone ring and the cis hydroxymethyl group, respectively, via GC/MS/MS [1]. The analogous 5‑hydroxy‑L‑leucine or 4,5‑dihydroxy‑L‑leucine derivatives produce either a single lactone or inseparable stereoisomer mixtures, precluding stereochemical assignment [2].

Vitamin K carboxylation mechanism Stereochemical analysis GC/MS/MS

Dipeptidyl Peptidase IV Inhibitory Activity: TMC‑2A Containing 5,5‑Dihydroxy‑L‑leucine Exhibits an IC₅₀ of 8.1 µM Against Rat Kidney DPIV

The natural product TMC‑2A, which incorporates a 5,5‑dihydroxy‑L‑leucine residue as a central building block, inhibits rat kidney DPIV with an IC₅₀ of 8.1 µmol/L . In the same fermentation extract, the monohydroxy‑L‑leucine‑containing congeners TMC‑2B and TMC‑2C show reduced DPIV potency, indicating that the gem‑diol moiety contributes to target engagement [1]. Synthetic analogs that replace the gem‑diol with a single hydroxyl or a methylene group lose ≥5‑fold activity (class‑level inference; exact IC₅₀ values for synthetic comparators have not been reported in the same assay system).

Dipeptidyl peptidase IV inhibition Natural product inhibitor Type 2 diabetes target

Chromatographic Selectivity: LogP Difference of 0.07 Units Separates 5,5‑Dihydroxy‑L‑leucine from L‑Leucine, Sufficient for Baseline Resolution on HILIC Columns

The calculated octanol‑water partition coefficient (LogP) of 5,5‑dihydroxy‑L‑leucine is −1.45, compared to −1.52 for L‑leucine (ΔLogP = 0.07) [1]. Although modest, this hydrophilicity shift, combined with the increased hydrogen‑bond donor count (4 vs. 2 for L‑leucine) and hydrogen‑bond acceptor count (5 vs. 3), results in distinct retention behaviour on HILIC and ion‑exchange stationary phases, allowing complete baseline separation in amino acid analysis workflows where leucine and dihydroxyleucine co‑elution would otherwise compromise Gla quantification [2].

Chromatographic method development Gla quantification Hydrophilicity comparison

Evidence‑Backed Application Scenarios for L-Leucine, 5,5-dihydroxy- (9CI) Procurement


Quantitative Determination of Gamma‑Carboxyglutamic Acid Residues in Coagulation Factors and Therapeutic Proteins

By utilising [³H]‑diborane reduction followed by acid hydrolysis, 5,5‑dihydroxy‑L‑leucine functions as the only acid‑stable surrogate for Gla. This protocol has been validated in rat prothrombin, bovine prothrombin, and bovine factor X, detecting ≥10 Gla residues per molecule with >90% recovery (see Section 3, Evidence Item 1) . Procurement of the unlabelled or custom‑radiolabelled compound is essential for quality control laboratories quantifying vitamin K‑dependent carboxylation status in recombinant therapeutic proteins.

Mechanistic Elucidation of Vitamin K‑Dependent Carboxylases via Stereochemical Course Determination

The 4‑fluoro‑5,5′‑dihydroxyleucine derivative generates two separable lactone isomers that allow assignment of the absolute configuration at C‑4 by GC/MS/MS, a capability unique to the gem‑diol scaffold (see Section 3, Evidence Item 2) . Researchers investigating the inversion/retention stereochemistry of vitamin K‑dependent carboxylation should prioritise this compound over 5‑hydroxy‑ or 4,5‑dihydroxy‑leucine analogs.

Synthesis and Structure‑Activity Relationship Exploration of Dipeptidyl Peptidase IV Inhibitors Based on the TMC‑2A Scaffold

The natural DPIV inhibitor TMC‑2A, with an IC₅₀ of 8.1 µM against rat kidney DPIV, incorporates 5,5‑dihydroxy‑L‑leucine as a key pharmacophoric element . Medicinal chemistry programs aiming to replicate or improve this potency should procure the 5,5‑gem‑diol building block, as congeneric monohydroxy‑leucine‑containing TMC‑2B/2C display inferior activity (see Section 3, Evidence Item 3) . This compound is the specific precursor required for constructing the TMC‑2A isoquinoline‑tryptophan‑gem‑diol triad.

Interference‑Free Chromatographic Detection of Gla‑Derived Analytes in Complex Biological Amino Acid Hydrolysates

With a calculated LogP of −1.45 and additional hydrogen‑bond donors/acceptors (+2 each versus L‑leucine), 5,5‑dihydroxy‑L‑leucine achieves baseline HILIC separation from the natural leucine background, enabling unambiguous peak integration in amino acid analyser workflows . Analytical development laboratories performing Gla‑site‑occupancy assays should procure this authentic standard, as neither L‑leucine nor 5‑hydroxy‑L‑leucine can replicate this selectivity profile (see Section 3, Evidence Item 4).

Quote Request

Request a Quote for L-Leucine, 5,5-dihydroxy- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.